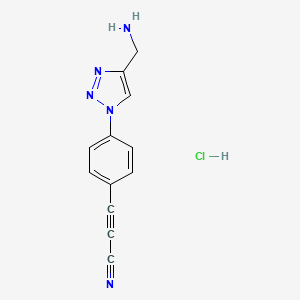

APN-Amine HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10ClN5 |

|---|---|

Molecular Weight |

259.69 g/mol |

IUPAC Name |

3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride |

InChI |

InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H |

InChI Key |

JZGAUVVBWJHLGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of Apn Amine Hcl Analogues

Established Synthetic Pathways for APN-Amine HCl Scaffolds

The core structure of this compound features a 1,4-disubstituted 1,2,3-triazole ring, a hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com Established synthetic pathways invariably leverage this highly efficient and regioselective transformation.

Multi-Step Organic Synthesis Approaches for this compound

A plausible and commonly employed multi-step synthesis for this compound is outlined below, starting from commercially available precursors. The synthesis is designed to build the molecule in a convergent manner, preparing the azide (B81097) and alkyne coupling partners separately before the key triazole-forming reaction.

Synthesis of the Azide Precursor (1-(4-azidophenyl)ethanone):

A common starting material is 4-aminoacetophenone. The synthesis proceeds via a diazotization reaction followed by azidation.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Diazotization of 4-aminoacetophenone | 4-aminoacetophenone, HCl, NaNO₂, 0-5 °C | 4-acetylbenzenediazonium chloride |

| 2 | Azidation | NaN₃, 0-5 °C | 1-(4-azidophenyl)ethanone |

Synthesis of the Alkyne Precursor (propargylamine derivative):

The aminomethyl portion of the final molecule is introduced via an alkyne. To avoid side reactions, the amine is typically protected.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of propargylamine | Propargylamine, Boc₂O, base (e.g., Et₃N), solvent (e.g., DCM) | tert-butyl (prop-2-yn-1-yl)carbamate |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The key step is the "click" reaction between the azide and the protected alkyne. mdpi.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | CuAAC | 1-(4-azidophenyl)ethanone, tert-butyl (prop-2-yn-1-yl)carbamate, Cu(I) source (e.g., CuSO₄/sodium ascorbate), solvent (e.g., t-BuOH/H₂O) | tert-butyl ((1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate |

Final Steps: Deprotection and Formation of the Hydrochloride Salt:

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deprotection | tert-butyl ((1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate, strong acid (e.g., HCl in dioxane or TFA) | 1-(1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methanamine |

| 2 | Salt Formation | Treatment with excess HCl | This compound |

This multi-step approach is robust and allows for the synthesis of a variety of analogues by modifying the starting azide and alkyne components.

Stereoselective and Stereospecific Synthesis Considerations for this compound

The parent this compound molecule is achiral, and therefore, its synthesis does not require stereoselective or stereospecific steps. However, the development of chiral analogues of this compound, for instance, by introducing stereocenters in the linker arm, would necessitate the use of asymmetric synthesis techniques.

Should a chiral analogue be desired, for example, by replacing the aminomethyl group with a chiral amino acid moiety, stereoselective methods would be crucial. ucsd.edu This could be achieved by:

Starting from a chiral pool: Utilizing enantiomerically pure starting materials, such as L- or D-amino acids, to introduce the desired stereochemistry.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, asymmetric hydrogenation or asymmetric alkylation could be used to create stereocenters in the side chains of the precursors. consensus.app

Chiral auxiliaries: Temporarily attaching a chiral auxiliary to a precursor to direct the stereoselective formation of a new stereocenter. The auxiliary is then removed in a subsequent step.

The choice of method would depend on the specific structure of the desired chiral analogue and the desired level of stereochemical purity.

Development of Novel Synthetic Routes for this compound Derivatives

Research into novel synthetic routes for this compound derivatives is focused on improving efficiency, reducing the number of steps, and allowing for greater molecular diversity.

Another novel approach could involve the late-stage functionalization of the triazole ring. While the CuAAC reaction is highly efficient for forming the 1,4-disubstituted triazole, methods for the direct C-H functionalization of the triazole ring are emerging. These methods could allow for the introduction of diverse substituents onto the triazole core of a pre-formed this compound scaffold, providing rapid access to a library of derivatives.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic and biocatalytic methods offer the potential for more sustainable and selective synthetic routes to this compound and its analogues. While a fully enzymatic synthesis of this compound is not yet established, enzymes could be employed in key steps of the synthesis.

For instance, transaminases could be used for the stereoselective synthesis of chiral amine precursors if chiral analogues were desired. Lipases could be employed for the regioselective acylation or deprotection of precursors containing multiple functional groups.

Biocatalytic approaches to the synthesis of the triazole core itself are also an area of active research. While the CuAAC reaction is highly effective, concerns about copper toxicity in biological applications have driven the search for metal-free alternatives. Enzymatic or bio-orthogonal click chemistry reactions could provide a more biocompatible route to the triazole ring.

Advanced Purification and Isolation Strategies for Research Applications of this compound

The purification of this compound is crucial for its application in research, particularly in bioconjugation where high purity is required to ensure well-defined products. Given the polar and ionic nature of the final product, as well as the intermediates, specific purification strategies are necessary.

Chromatographic Methods:

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification of polar compounds like this compound. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape. The TFA can then be removed by lyophilization.

Ion-exchange chromatography: This technique can be used to purify the amine hydrochloride salt by exploiting its positive charge. A cation exchange resin would be used, and the compound would be eluted by increasing the salt concentration or changing the pH of the eluent.

Silica (B1680970) gel chromatography with modified mobile phases: While the basicity of the amine can lead to poor chromatography on standard silica gel, the use of a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), can neutralize the acidic silanol (B1196071) groups on the silica surface and allow for successful purification. biotage.com

Isolation of the Hydrochloride Salt:

Advanced Structural Elucidation and Spectroscopic Characterization of Apn Amine Hcl in Research

High-Resolution Spectroscopic Techniques for (S)-1-Phenylethylammonium Chloride Structure Confirmation

High-resolution spectroscopic methods provide detailed information about the molecular framework, connectivity, and chemical environment of the atoms within (S)-1-phenylethylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For the free amine, (S)-1-phenylethylamine, in a solvent like deuterochloroform (CDCl₃), characteristic signals are observed for the aromatic protons of the phenyl group, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). chemicalbook.com The hydrochloride salt shows similar patterns, though chemical shifts can be affected by protonation and solvent choice. doi.org For instance, a ¹H NMR spectrum of (S)-1-phenylethylammonium chloride in D₂O shows distinct peaks corresponding to its structure. doi.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing signals for each unique carbon atom in the molecule, which is less prone to the signal overlap sometimes seen in proton spectra. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Under Gas Chromatography-Mass Spectrometry (GC-MS) analysis, (S)-1-phenylethylamine typically shows a molecular ion peak corresponding to its mass, along with characteristic fragment ions. nih.gov The primary fragmentation involves the loss of a methyl group to form a stable benzylic cation, resulting in a prominent peak at m/z 106. nih.gov

Infrared (IR) and Raman Spectroscopy probe the vibrational modes of the molecule. The IR spectrum of (S)-1-phenylethylamine will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. chemicalbook.com Synchrotron far-infrared (far-IR) spectroscopy, coupled with periodic density functional theory (DFT) calculations, has been used to analyze the low-frequency vibrational modes of phenylethylamine hydrochloride, providing deep insight into its solid-state structure. researchgate.net

| Spectroscopic Data for (S)-1-Phenylethylamine and its Hydrochloride Salt | |

| Technique | Observed Features and Findings |

| ¹H NMR | Signals typically observed for aromatic (phenyl), methine (CH), amine (NH₂/NH₃⁺), and methyl (CH₃) protons. Chemical shifts vary with solvent and protonation state. chemicalbook.comdoi.org |

| ¹³C NMR | Provides distinct signals for each carbon atom, confirming the carbon skeleton of the molecule. nih.gov |

| Mass Spec (GC-MS) | Molecular ion peak confirms the molecular weight. A characteristic and abundant fragment at m/z 106 is typically observed. nih.gov |

| FTIR | Shows characteristic absorption bands for N-H, aromatic C-H, aliphatic C-H, and C=C bonds, confirming functional groups. chemicalbook.comthermofisher.com |

Chiroptical Properties and Stereochemical Characterization of (S)-1-Phenylethylammonium Chloride

As a chiral molecule, (S)-1-phenylethylammonium chloride interacts with plane-polarized light, a property that is critical for confirming its absolute stereochemistry.

Optical Rotation is the macroscopic manifestation of chirality, where a solution of the enantiomerically pure compound rotates the plane of polarized light. (S)-1-phenylethylamine is levorotatory, meaning it rotates light to the left, and is designated with a (-) sign. wikipedia.org A typical specific rotation value for the neat liquid is -39° to -40°. thermofisher.comtcichemicals.com This measurement is a quick and effective method for assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly sensitive to the spatial arrangement of chromophores, such as the phenyl ring in this molecule. The CD spectrum of α-phenylethylamines has been studied to understand the mechanisms causing optical activity. rsc.org The electronic transitions of the phenyl ring (the ¹Lₐ and ¹Lₑ bands) give rise to distinct CD signals, and their characteristics can be influenced by factors like solvent and pH. rsc.org

Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption in the infrared region of the spectrum. VCD provides detailed stereochemical information based on the vibrational modes of the molecule and can be used to probe solution-phase conformations. rsc.org While specific VCD studies on (S)-1-phenylethylammonium chloride are not broadly cited, the technique is powerful for assigning the absolute configuration of chiral molecules. Raman Optical Activity (ROA), a related technique, has also been applied to (+)-α-phenylethylamine, demonstrating its sensitivity to chiral structures. acs.org

| Chiroptical Data for (S)-1-Phenylethylamine | |

| Technique | Key Findings |

| Optical Rotation | The (S)-enantiomer is levorotatory (-). A specific rotation of approximately -39° is reported for the neat substance. tcichemicals.com |

| Circular Dichroism (CD) | The phenyl chromophore gives rise to characteristic CD signals corresponding to its electronic transitions. The spectra are sensitive to pH and solvent. rsc.org |

| Raman Optical Activity (ROA) | ROA spectra have been successfully measured for α-phenylethylamine, providing vibrational-level stereochemical information. acs.org |

Conformational Analysis and Dynamic Behavior of (S)-1-Phenylethylammonium Chloride

The biological and chemical activity of a molecule is often dictated by its preferred three-dimensional shape or conformation. For (S)-1-phenylethylammonium chloride, the key conformational flexibility lies in the rotation around the C-C and C-N single bonds.

Computational chemistry methods, such as PCILO (Perturbative Configuration Interaction using Localized Orbitals) and MNDO (Modified Neglect of Diatomic Overlap), have been employed to study the conformational preferences of phenylethylamine derivatives. nih.gov These studies calculate the potential energy as a function of bond rotation angles. Research indicates that phenethylamines generally favor an extended conformation, where the amine group and the phenyl ring are positioned far from each other, as opposed to a folded or gauche conformation. nih.gov This extended conformation is considered the most stable arrangement in many environments.

The dynamic behavior in solution involves rapid interconversion between various rotational isomers (rotamers). While the extended conformer is often the most populated, other higher-energy conformers also exist in equilibrium. The presence of the ammonium (B1175870) group and its interactions with solvent molecules can influence this conformational equilibrium.

Solid-State and Solution-Phase Structural Investigations of (S)-1-Phenylethylammonium Chloride

The structure of a molecule can differ significantly between the highly ordered solid state (crystal) and the more dynamic solution phase.

Mechanistic Investigations of Apn Amine Hcl at the Molecular and Cellular Level

Enzyme Kinetic Studies and Mechanistic Insights into APN-Amine HCl Inhibition

Enzyme kinetics studies are fundamental to understanding how a molecule like this compound interacts with its target enzyme, APN. wikipedia.org These studies measure reaction rates under varying conditions to reveal the inhibitor's mechanism of action and its potency. americanpeptidesociety.org

Inhibitors of APN can function through various interaction modes, which can be elucidated using kinetic analysis. patsnap.com The primary modes of inhibition are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters—the Michaelis constant (Kм) and the maximum velocity (Vmax)—in distinct ways. americanpeptidesociety.org

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. americanpeptidesociety.org This increases the apparent Kм of the enzyme, meaning a higher substrate concentration is required to achieve half of Vmax, while Vmax itself remains unchanged. Many small molecule inhibitors of metalloproteases like APN are designed to interact with the active site. nih.gov

Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. patsnap.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In this scenario, Vmax is lowered, but Kм remains unchanged. americanpeptidesociety.org

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. americanpeptidesociety.org This mode of inhibition leads to a decrease in both Vmax and Kм.

For APN inhibitors, a common strategy involves designing molecules that chelate the zinc ion within the active site, a hallmark of competitive inhibition. mdpi.com Given the structure of many known APN inhibitors, it is plausible that this compound functions as a competitive inhibitor.

Table 1: Hypothetical Kinetic Parameters of APN in the Presence of this compound

| Inhibitor Concentration (nM) | Apparent Kм (μM) | Apparent Vmax (μmol/min) | Inhibition Mode |

|---|---|---|---|

| 0 (Control) | 50 | 100 | - |

| 10 | 100 | 100 | Competitive |

| 20 | 150 | 100 | Competitive |

| 50 | 250 | 100 | Competitive |

Note: This table presents hypothetical data for illustrative purposes, based on the expected behavior of a competitive inhibitor.

This compound, by binding to APN, is expected to modulate its catalytic activity. As a zinc-dependent metalloprotease, APN cleaves neutral amino acids from the N-terminus of peptides. patsnap.com An inhibitor like this compound would block this enzymatic cleavage. The degree of inhibition can be quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. Potent APN inhibitors often exhibit Ki values in the nanomolar range. monash.edu

The binding of an inhibitor can also induce conformational changes in the enzyme that may affect its affinity for different substrates, though the primary effect of a competitive inhibitor is to block substrate binding directly. wikipedia.org The catalytic mechanism of APN involves a critical glutamate residue in the active site that is responsible for recognizing the N-terminal amino acid of the substrate. nih.gov Inhibitors that interact with this region or the catalytic zinc ion would directly interfere with the catalytic process.

Receptor Binding and Ligand-Target Interaction Dynamics of this compound

APN, also known as CD13, is a transmembrane protein that, in addition to its enzymatic activity, can act as a receptor for certain viruses and signaling molecules. mdpi.com The binding of a ligand like this compound to APN can have implications beyond the inhibition of its enzymatic function. The interaction dynamics are likely governed by the specific chemical properties of this compound, allowing it to fit into the binding pocket of APN. For many APN inhibitors, the interaction involves coordination with the active-site zinc ion and hydrophobic interactions with the surrounding amino acid residues. nih.gov

The binding of this compound to APN/CD13 on the cell surface could potentially interfere with the receptor functions of the protein, such as its role in cell adhesion and signal transduction. mdpi.com

Cellular Uptake, Intracellular Localization, and Subcellular Distribution of this compound

The cellular uptake of small molecules like this compound can occur through various mechanisms, including passive diffusion across the cell membrane or active transport processes. nih.gov The physicochemical properties of the compound, such as its size, charge, and lipophilicity, will influence its ability to enter cells. aginganddisease.org

Once inside the cell, the subcellular localization of this compound would be of significant interest. APN/CD13 is primarily located on the cell surface, but it can also be found in intracellular compartments. nih.gov If this compound can penetrate the cell membrane, it could potentially interact with these intracellular pools of APN. The distribution of the compound within subcellular organelles such as the cytoplasm, mitochondria, or nucleus would determine its broader cellular effects. nih.gov For instance, localization to the nucleus could suggest an interaction with nuclear processes. nih.gov

Modulation of Key Cellular Signaling Pathways by this compound

By inhibiting APN, this compound can modulate various cellular signaling pathways. APN is known to be involved in pathways that regulate angiogenesis, cell proliferation, and apoptosis. patsnap.comnih.gov For example, the inhibition of APN can disrupt the formation of new blood vessels, a process critical for tumor growth. cell.com

In cancer cells, the inhibition of aminopeptidases can lead to an "amino acid deprivation response," which activates stress-related pathways and can induce apoptosis. mdpi.com APN inhibitors have been shown to interfere with signaling pathways that are crucial for the survival and proliferation of cancer cells. mdpi.com The specific pathways affected by this compound would depend on the cellular context and the downstream effects of APN inhibition in that particular cell type.

Table 2: Potential Effects of this compound on Cellular Signaling Pathways

| Signaling Pathway | Associated Cellular Process | Potential Effect of this compound |

|---|---|---|

| Angiogenesis Signaling | New blood vessel formation | Inhibition |

| Cell Proliferation Pathways | Cell growth and division | Downregulation |

| Apoptotic Pathways | Programmed cell death | Upregulation |

Note: This table summarizes the likely effects based on the known functions of APN inhibitors.

Elucidation of Bioconjugation Mechanisms and Specificity of this compound

This compound is described as a bifunctional crosslinker, indicating its utility in bioconjugation. It contains an amine group and a propiolonitrile (APN) group. The amine group can react with activated carboxylic acids (like NHS esters) to form stable amide bonds. nih.gov The APN group is designed for selective reaction with free thiol groups, such as those found in the side chains of cysteine residues in proteins. smolecule.com

This thiol-click chemistry involves the nucleophilic addition of a cysteine thiol to the electron-deficient alkyne of the 3-arylpropiolonitrile. smolecule.com This reaction is highly selective for thiols under mild, biologically compatible conditions. axispharm.com The specificity of this bioconjugation reaction allows for the precise labeling and crosslinking of proteins and other biomolecules. conju-probe.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aminopeptidase N |

| Bestatin |

Chemoselective Reactivity with Biomolecules (e.g., Cysteine Thiol Conjugation)

This compound contains an APN (3-arylpropiolonitrile) moiety that exhibits a high degree of chemoselectivity for cysteine residues in proteins and other biomolecules. conju-probe.com This specificity is attributed to the unique reactivity of the thiol group (-SH) present in the side chain of cysteine.

The underlying mechanism of this chemoselectivity is a nucleophilic reaction. The thiol group of cysteine, being a strong nucleophile, preferentially attacks the electrophilic nitrile group (−C≡N) of the 3-arylpropiolonitrile linker. axispharm.com This reaction leads to the formation of a stable thioimidate or thioamide linkage. axispharm.com The reaction kinetics between cysteine thiols and the nitrile group are generally faster and more selective compared to reactions with other nucleophilic amino acid residues. axispharm.com While 3-phenylpropiolonitrile is not completely selective for cysteine, with minor side reactions observed with other nucleophilic amino acids like tyrosine, glycine, and valine, the conversion rates for these side reactions are low. rsc.org

The APN group is specifically designed for coupling with free thiols, such as those found in the cysteine residues of proteins. This targeted reactivity allows for the site-specific labeling and modification of proteins, which is highly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. axispharm.comrsc.org The reaction is typically carried out in an aqueous medium under mild conditions, making it suitable for biological applications.

| Reactant 1 | Reactant 2 | Resulting Linkage | Key Reaction Characteristic |

|---|---|---|---|

| APN moiety of this compound | Cysteine Thiol Group (-SH) | Thioimidate or Thioamide | High chemoselectivity and rapid kinetics |

Characterization of Linkage Stability and Bioconjugate Integrity In Vitro

A critical aspect of bioconjugate development is the stability of the linkage between the molecule of interest and the biomolecule. The bioconjugates formed via the reaction of the APN moiety with cysteine thiols have demonstrated remarkable stability in vitro. nih.gov

Studies have shown that the APN-cysteine adduct is stable across a wide pH range, from 0 to 14, in aqueous media. rsc.org Furthermore, the linkage has been observed to be resistant to degradation in the presence of excess nucleophiles such as thiophenol, cysteine, thioethanol, and glutathione. rsc.org It also maintains its integrity in the presence of reducing agents like TCEP or DTT. rsc.org This high stability is a significant advantage over more traditional thiol-maleimide conjugations, which are known to be less stable. nih.gov

While the FRET-based APN conjugate has shown lower stability when incubated at 37°C in human plasma and in living cells over time, it still exhibits greater stability compared to the corresponding FRET-based maleimide-thiol conjugate. rsc.org The enhanced stability of APN-cysteine conjugates in aqueous solutions and human plasma makes this a promising methodology for bioconjugation applications. conju-probe.com

| Condition | Stability of APN-Cysteine Linkage | Comparison with Maleimide-Thiol Linkage |

|---|---|---|

| Aqueous Medium (pH 0-14) | Stable, no degradation observed rsc.org | APN-cysteine is more stable nih.gov |

| Presence of Excess Nucleophiles | Stable rsc.org | - |

| Presence of Reducing Agents (TCEP, DTT) | Stable rsc.org | - |

| Human Plasma (37°C) | Less stable over time, but more stable than maleimide-thiol conjugates rsc.org | APN-cysteine is more stable rsc.org |

In Vitro Biological Systems and Cellular Models in Apn Amine Hcl Research

Cell-Based Assays for Investigating APN-Amine HCl Biological Activities

Studies on Cell Adhesion, Migration, and Motility Modulation by this compound

No specific studies utilizing cell-based assays such as wound healing or Boyden chamber assays to investigate the modulation of cell adhesion, migration, or motility by this compound have been identified in the available scientific literature.

Investigations into this compound Effects on Cellular Proliferation Control Mechanisms

There is no available research data from cellular proliferation assays (e.g., MTT, BrdU) that detail the effects of this compound on the control mechanisms of cellular proliferation or its impact on the cell cycle.

Functional Assays for Specific Biological Targets and Physiological Processes (e.g., Viral Entry Modulation)

Functional assays to determine the effect of this compound on specific biological targets or physiological processes, such as the modulation of viral entry, have not been reported in published research. While the "APN" in its name could speculatively be associated with Aminopeptidase N (a known viral receptor), there is no direct evidence to support that this compound acts as a modulator of this or any other viral entry mechanism.

High-Throughput Screening Methodologies for this compound Derivatives and Analogues

Information regarding the use of high-throughput screening methodologies to discover or optimize the biological activities of this compound derivatives and analogues is not available.

Preclinical in Vivo Research Paradigms and Animal Models for Apn Amine Hcl Studies

Selection and Justification of Relevant Animal Models for APN-Amine HCl Mechanistic Studies

There is no available research detailing the selection and justification of animal models for studying the mechanisms of this compound.

Pharmacodynamic Biomarker Evaluation and Response Assessment in Animal Models

No studies have been published that evaluate pharmacodynamic biomarkers or assess the physiological response to this compound in any animal model.

Tissue Distribution and Biodistribution Studies of this compound in Preclinical Models

Information regarding the tissue distribution and biodistribution of this compound in preclinical models is not available in the public domain.

Behavioral Phenotyping and Neuromodulatory Investigations in Specific Animal Models

There is no evidence of behavioral phenotyping or neuromodulatory investigations involving this compound in any specific animal models.

Advanced Analytical Methods for Detection and Quantification of Apn Amine Hcl in Research Matrices

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Quantitative Analysis of APN-Amine HCl

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the gold standard for the sensitive and selective quantification of small molecules like this compound in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. rsc.org For a polar, low molecular weight compound like this compound, chromatographic retention can be challenging on standard reversed-phase columns. Method development often involves strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC) to achieve adequate retention and separation from matrix components. nih.gov The selection of mobile phase pH is critical; acidic conditions can improve peak shape for amines but may reduce retention, while basic conditions can increase retention of the unionized form but require pH-stable columns. waters.com

Detection by tandem mass spectrometry, typically using a triple quadrupole instrument, is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated through fragmentation, providing exceptional specificity and minimizing interference.

Interactive Table: Hypothetical LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Typical Value/Condition | Description |

|---|---|---|

| Column | HILIC, 2.1 x 50 mm, 1.8 µm | A polar stationary phase suitable for retaining polar analytes. |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water, pH 3.5 | Aqueous mobile phase with a buffer to control pH. |

| Mobile Phase B | Acetonitrile (B52724) | Organic mobile phase used for elution in HILIC mode. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines readily form positive ions via protonation. |

| MRM Transition | Analyte-specific (e.g., [M+H]+ → fragment) | Specific precursor-to-product ion transition for quantification. |

| Linear Range | 0.5 - 500 ng/mL | The concentration range over which the method is accurate and precise. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be reliably quantified. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of amines can be challenging due to their polarity and low volatility, which can lead to poor peak shape and interaction with the GC column. vt.educhromforum.org To overcome these issues, derivatization is typically required to convert the polar amine group into a less polar, more volatile derivative. Reagents such as propyl chloroformate can be used for this purpose in aqueous samples. vt.edu The choice of solvent is also critical, as solvents like methanol (B129727) or ethanol (B145695) can react with primary amines in the hot GC inlet to form imine artifacts, complicating analysis. cernobioscience.comnih.gov Following separation on a suitable capillary column, mass spectrometric detection provides confirmation and quantification. researchgate.net

Spectrophotometric and Fluorometric Assays for Monitoring this compound-Mediated Enzymatic Activity

This compound does not possess intrinsic enzymatic activity; it is a chemical tool for conjugation. Therefore, spectrophotometric and fluorometric assays are not used to measure its activity directly. Instead, these techniques are invaluable for characterizing the conjugation process and assessing the functional consequences of modifying a biomolecule, such as an enzyme, with this linker.

Monitoring Conjugation Efficiency If this compound is used to link a molecule with a distinct chromophore or fluorophore to a protein, the efficiency of this reaction can be monitored. Spectrophotometry can quantify the concentration of the protein (e.g., via absorbance at 280 nm or using a colorimetric assay like the Bradford assay) and the concentration of the attached molecule (if it absorbs light at a unique wavelength). The ratio of these values helps determine the degree of labeling.

Assessing Functional Impact on Enzymes When an enzyme is modified using the this compound crosslinker, it is crucial to determine if the conjugation process has altered its catalytic activity. Fluorometric enzyme assays are often preferred for this purpose due to their high sensitivity. nih.govnih.gov These assays utilize substrates that are converted by the enzyme into highly fluorescent products. By comparing the rate of product formation of the conjugated enzyme to the unmodified enzyme, any enhancement or inhibition of activity due to the modification can be precisely quantified.

Interactive Table: Comparison of Common Fluorophores for Conjugate Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|

| Fluorescein (FITC) | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |

| Rhodamine (TRITC) | ~557 | ~576 | Bright red-orange fluorescence, less photobleaching than fluorescein. |

| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | Far-red emission, minimizes background autofluorescence from biological samples. nih.gov |

| Amplex Red | ~571 | ~585 | Used in coupled enzyme assays to detect hydrogen peroxide, producing the fluorescent product resorufin. nih.gov |

Autoradiographic and In Vivo Imaging Techniques for this compound Localization in Research Models

This compound itself is not typically the subject of direct imaging. However, its role as a stable crosslinker is fundamental in preparing targeted probes for autoradiography and in vivo imaging. The linker serves to covalently attach an imaging agent—either a radionuclide or a fluorophore—to a targeting moiety such as a peptide, antibody, or small molecule.

Autoradiography In this technique, this compound can be used to conjugate a molecule of interest to a chelating agent, which can then stably bind a radionuclide (e.g., ¹²⁵I, ¹¹¹In, ⁶⁴Cu). After administering this radiolabeled conjugate to a research model, tissue sections are harvested and exposed to a photographic film or phosphor screen. The resulting image reveals the microscopic distribution of the radiolabeled conjugate within the tissue, providing high-resolution localization data.

In Vivo Imaging For non-invasive, real-time visualization in living organisms, this compound can be used to attach near-infrared (NIR) fluorophores to a targeting molecule. mdpi.com NIR light penetrates tissue more effectively than visible light, allowing for deeper imaging with less background signal. The resulting fluorescent bioconjugate is administered to an animal model, and its distribution, accumulation at a target site (e.g., a tumor), and clearance can be monitored over time using specialized imaging systems. This approach allows for dynamic assessment of the probe's behavior in vivo. mdpi.com Similarly, the linker could be used to attach paramagnetic contrast agents for Magnetic Resonance Imaging (MRI). nih.govnih.gov

Interactive Table: Comparison of Imaging Modalities Using this compound Conjugates

| Technique | Probe Type | Resolution | Application |

|---|---|---|---|

| Autoradiography | Radiolabeled Conjugate | Microscopic (µm) | Ex vivo analysis of probe distribution in tissue sections. |

| Fluorescence Imaging | NIR Fluorophore Conjugate | Macroscopic (mm) | In vivo real-time tracking of probe accumulation and clearance. |

| MRI | Paramagnetic Contrast Agent Conjugate | Macroscopic (sub-mm) | In vivo anatomical and functional imaging with high spatial resolution. nih.govnih.gov |

Development of Novel Biosensors and Probes for this compound Detection and Activity Profiling

The unique structure of this compound makes it a valuable component in the fabrication of novel biosensors and activity-based probes (ABPs). The linker's role is not as the analyte to be detected, but as a critical building block in the construction of the sensing or profiling tool.

Immobilization on Biosensor Surfaces The primary amine group on this compound provides a versatile handle for covalently attaching biorecognition elements (e.g., enzymes, antibodies, aptamers) to the surface of a biosensor transducer. nih.gov For example, on a Surface Plasmon Resonance (SPR) gold surface modified with a self-assembled monolayer of carboxylic acids, the amine group can be coupled via EDC/NHS chemistry to create a stable amide linkage. researchgate.net This enables the durable immobilization of a probe molecule, which can then be used to detect its target analyte.

Component of Activity-Based Probes (ABPs) The thiol-reactive APN moiety is relevant to the design of ABPs that target enzymes with a reactive cysteine residue in their active site. ABPs are small molecules that form a covalent bond with an active enzyme, allowing for its detection and activity profiling. nih.gov While this compound is a bifunctional linker, its thiol-reactive end could be incorporated into a more complex ABP structure. The amine end could then be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) handle for subsequent detection and enrichment. nih.gov

Interactive Table: Applications of this compound in Biosensor and Probe Development

| Technology | Role of this compound | Example Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) Biosensor | Immobilization linker via its amine group. | Covalently attaching an amine-terminated aptamer to an activated sensor chip for protein detection. researchgate.net |

| Electrochemical Biosensor | Immobilization linker via its amine group. | Attaching an enzyme (e.g., amine oxidase) to a modified electrode surface for detecting biogenic amines. nih.gov |

| Activity-Based Probes (ABPs) | Component with a thiol-reactive group (APN) and a handle for reporter attachment (amine). | Designing a probe to selectively label and profile cysteine proteases in complex biological samples. nih.gov |

| Fluorescence Probes | Linker to connect a targeting moiety to a fluorophore. | Synthesizing a probe to investigate enzyme function in cancer cells in vitro and in vivo. nih.gov |

Theoretical and Computational Chemistry Approaches to Apn Amine Hcl Research

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity of APN-Amine HCl

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electron density of a system to determine its energy and, from there, a host of other properties.

Frontier Molecular Orbital Analysis and Reaction Pathway Predictions

A hypothetical Frontier Molecular Orbital (FMO) analysis of this compound would involve calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

This analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding its reactivity as a crosslinker. For instance, the calculations would illuminate the reactivity of the amine group and the thiol-reactive APN moiety. Reaction pathway predictions could then be modeled to understand the step-by-step mechanism of its conjugation reactions, including the transition states and energy barriers involved.

Spectroscopic Property Predictions and Validation

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax). These theoretical predictions could then be compared with experimentally measured spectra to validate the computational model. Similar computational approaches can also be used to predict vibrational spectra (Infrared and Raman), which correspond to the molecule's vibrational modes.

A theoretical study would generate data such as that hypothetically presented in Table 1.

Table 1: Hypothetical Spectroscopic and Electronic Properties of this compound (Note: This data is illustrative and not based on actual published research.)

| Parameter | Predicted Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | - | DFT/B3LYP | Electron-donating ability |

| LUMO Energy | - | DFT/B3LYP | Electron-accepting ability |

| HOMO-LUMO Gap | - | DFT/B3LYP | Chemical reactivity, stability |

| λmax | - | TD-DFT | UV-Vis absorption |

| Major IR Peaks | - | DFT/B3LYP | Vibrational modes for functional groups |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

Given that this compound is used to label proteins, particularly at cysteine residues, molecular docking and dynamics simulations would be invaluable. mdpi.com

Molecular Docking: This technique would predict the preferred orientation of this compound when it binds to a target protein's cysteine residue. It would score different binding poses based on factors like electrostatic interactions and hydrogen bonding, identifying the most stable binding configuration.

Molecular Dynamics (MD): Following docking, MD simulations could model the behavior of the this compound-protein conjugate over time. This would provide insights into the stability of the covalent bond formed and how the linker affects the protein's natural conformational flexibility.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of this compound

Should a series of this compound derivatives be synthesized, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed. These statistical models would correlate changes in the molecular structure with changes in biological activity (e.g., crosslinking efficiency) or physicochemical properties (e.g., solubility). Such models are crucial for rationally designing improved linkers.

In Silico De Novo Design and Virtual Screening of Novel this compound Analogues

Building on SAR and SPR insights, computational chemists could engage in in silico design.

Virtual Screening: Large chemical libraries could be computationally screened to identify other molecules with similar or potentially better crosslinking capabilities.

De Novo Design: Algorithms could be used to design entirely new molecules, optimized from the ground up to have ideal linker characteristics, such as specific spacer lengths, improved reaction kinetics, or enhanced stability. These hypothetical analogues could then be subjected to the same computational analyses described above before any resource-intensive chemical synthesis is attempted.

The framework for theoretical and computational analysis of this compound is well-established within the field of computational chemistry. Such studies, from DFT and molecular dynamics to SAR and virtual screening, would provide a comprehensive, atom-level understanding of its function. However, at present, specific research applying these powerful predictive tools to this compound remains an open area for future scientific inquiry.

Emerging Research Frontiers and Future Directions for Apn Amine Hcl Research

Elucidation of Unexplored Biological Pathways and Multifunctional Targets of APN-Amine HCl

The primary and well-established biological target of the APN moiety is the thiol group of cysteine residues within proteins. nih.govnih.gov This specific interaction forms a stable thioether linkage, a significant improvement over the often-reversible bonds formed by traditional maleimide-based reagents. nih.govrsc.org This stability is crucial for in vivo applications where conjugate longevity is paramount. nih.govnih.gov While cysteine targeting is the cornerstone of APN chemistry, the full scope of its biological implications remains a fertile ground for research.

The "multifunctional" nature of this compound arises from its bifunctional structure, allowing it to link cysteine-containing proteins to a vast array of other molecules. However, the exploration of novel, direct biological pathways influenced by this compound or its conjugates is an emerging frontier. For instance, systems biology approaches have highlighted the upregulation of amine metabolic pathways in certain disease states, such as chemoresistance in cancer. Future research could investigate whether this compound-based tools can be used to probe these pathways or if the introduction of the amine group itself has unforeseen biological activities that could be therapeutically relevant.

The table below summarizes the known and potential biological targets for this compound, highlighting the shift from a well-defined chemical interaction to the exploration of broader biological systems.

| Target Type | Specific Target | Research Focus | Key Findings/Future Directions |

| Established Target | Thiol group of Cysteine Residues | Bioconjugation, Protein Labeling | Forms highly stable, irreversible thioether bonds, superior to maleimide (B117702) chemistry for in vivo stability. nih.govnih.govresearchgate.net |

| Potential Multifunctional Targets | Cysteine-containing proteins in specific pathways | Systems Biology, Disease Mechanism | Could be used to isolate and identify proteins involved in pathways like autophagy or amine metabolism. |

| Unexplored Biological Pathways | Cellular Amine Metabolism | Cancer Research, Metabolic Studies | Investigation into whether APN-conjugates can influence or be used to monitor pathways where amine production is dysregulated. |

Development of Advanced this compound-Based Probes and Research Tools

The true power of this compound lies in its utility as a scaffold for creating a diverse toolkit of chemical probes. The primary amine group is readily derivatized, allowing for the attachment of various functional moieties. This modularity has led to the development of a wide range of advanced research tools, each tailored for specific applications in chemical biology, proteomics, and bio-imaging.

These second-generation probes extend the functionality of this compound far beyond simple protein cross-linking. For example:

APN-Biotin: This probe allows for the biotinylation of cysteine-containing proteins. The strong and highly specific interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) can then be exploited for the affinity purification and enrichment of these labeled proteins from complex biological mixtures. lenus.ie This is invaluable for identifying protein-protein interactions and for proteomics sample preparation. researchgate.net

APN-Fluorophores: By conjugating a fluorescent dye to the amine group, researchers can create probes for visualizing the localization and dynamics of specific proteins within living cells using advanced microscopy techniques.

APN-Click Chemistry Handles: Probes featuring azide (B81097) or alkyne groups (such as APN-azide or APN-alkyne) introduce bioorthogonal handles onto target proteins. sigmaaldrich.commdpi.com These can then be "clicked" to a secondary probe containing a complementary group (e.g., an alkyne or an azide, respectively) in a highly specific and efficient manner, even in complex biological environments. This two-step labeling strategy allows for greater flexibility and can reduce background signal in imaging and detection experiments. sigmaaldrich.commdpi.com

The following interactive data table showcases a selection of these advanced probes and their primary research applications.

| Probe Derivative | Attached Moiety | Primary Research Application | Reference |

|---|---|---|---|

| APN-Biotin | Biotin | Affinity purification, Protein enrichment, Proteomics | lenus.ie |

| APN-Azide | Azide (-N3) | Bioorthogonal labeling via Click Chemistry (CuAAC or SPAAC) | sigmaaldrich.commdpi.com |

| APN-Alkyne | Alkyne (-C≡CH) | Bioorthogonal labeling via Click Chemistry (CuAAC) | mdpi.com |

| APN-PEG-amine | Polyethylene Glycol (PEG) | Improving solubility and pharmacokinetic properties of conjugates | nih.gov |

| APN-Fluorophore | Fluorescent Dye | Fluorescence imaging, Protein tracking in living cells | nih.gov |

| APN-Maleimide | Maleimide | Dual-thiol labeling strategies | escholarship.org |

Integration with Omics Technologies for Systems-Level Understanding of this compound Interactions

A significant frontier for this compound research is its integration with high-throughput "omics" technologies, particularly proteomics. The ability to selectively tag and enrich specific subsets of proteins provides a powerful tool for dissecting complex biological systems. researchgate.net

The general workflow for an APN-based proteomics experiment involves several key steps:

Labeling: A biological sample (e.g., cell lysate) is treated with an APN-biotin probe, which covalently attaches to accessible cysteine residues on proteins.

Enrichment: The biotinylated proteins are captured from the complex mixture using streptavidin-coated beads, effectively isolating the cysteine-containing sub-proteome. nih.govwikipedia.org

Digestion and Analysis: The enriched proteins are digested into smaller peptides, which are then analyzed by mass spectrometry (MS) to determine their identity and quantity. rsc.orgnih.gov

This approach, a form of chemical proteomics, allows researchers to move beyond studying single proteins to analyzing entire protein networks on a systems level. mdpi.com For example, by comparing the cysteine-labeled proteomes of healthy versus diseased cells, researchers can identify proteins whose expression or cysteine accessibility is altered, providing novel insights into disease mechanisms and potential therapeutic targets. The development of cleavable linkers between the APN moiety and the biotin tag can further refine these methods, facilitating the release of labeled peptides from the enrichment beads and improving their detection by mass spectrometry. researchgate.net

Potential in Advanced Materials Science and Bioconjugation Applications Beyond Traditional Drug Discovery Paradigms

While the primary focus of this compound has been in biological research and drug discovery, its unique chemical properties open doors to innovative applications in materials science and novel bioconjugation strategies.

Advanced Materials Science:

Hydrogel Formation: The thiol-reactivity of the APN group can be harnessed to crosslink polymers containing cysteine or other thiol moieties. This has potential in the creation of smart hydrogels for tissue engineering and regenerative medicine. nih.govnih.govrsc.org By controlling the degree of cross-linking, the mechanical properties and degradation profiles of these hydrogels can be precisely tuned for specific applications, such as scaffolds that support cell growth or act as depots for controlled drug release. lenus.ie

Surface Functionalization: The this compound molecule can be used to functionalize surfaces of various materials. For instance, the amine group can be used to attach the molecule to a carboxylated surface, presenting the thiol-reactive APN group outwards. This could be used to immobilize proteins or peptides onto biosensor chips, nanoparticles, or other materials in a specific orientation. nih.govmdpi.com This is particularly relevant for the development of advanced diagnostic devices where the precise arrangement of biological molecules is critical for function. mdpi.comanr.fr

Nanomaterial Conjugation: APN-based linkers are ideal for conjugating biological molecules, such as antibodies or enzymes, to nanomaterials like graphene or gold nanoparticles. mdpi.comnih.gov This creates hybrid materials with combined properties, for example, a targeted nanoparticle for cancer therapy or a nanoparticle-based diagnostic agent. nih.gov

Bioconjugation Beyond Drug Discovery: The robust and specific nature of the APN-cysteine bond is valuable in any application requiring the stable attachment of a protein to another molecule or surface. This extends to:

Diagnostic Assays: Developing more stable and sensitive diagnostic reagents by conjugating enzymes or antibodies to solid supports or detection molecules.

Aptamer-Based Technologies: Functionalizing nanomaterials with aptamers (short, single-stranded DNA or RNA molecules that bind to specific targets) for use in biosensing and targeted delivery. mdpi.comresearchgate.net The APN linker could be used to attach aptamers to protein-based carriers or reporters.

The following table summarizes these emerging applications, highlighting the versatility of the this compound chemical platform.

| Application Area | Specific Example | Potential Impact |

| Materials Science | Cysteine-reactive hydrogel cross-linking | Development of biocompatible and biodegradable scaffolds for tissue engineering with tunable mechanical properties. nih.govlenus.ie |

| Surface functionalization of biosensors | Creation of highly sensitive and specific diagnostic platforms by orienting proteins on sensor surfaces. nih.govmdpi.com | |

| Functionalization of nanomaterials (e.g., graphene, gold nanoparticles) | Design of targeted drug delivery systems and advanced imaging agents. mdpi.comnih.gov | |

| Advanced Bioconjugation | Development of stable enzyme-linked diagnostic reagents | Improved shelf-life and reliability of diagnostic kits. |

| Creation of aptamer-protein conjugates | Novel tools for targeted molecular recognition and diagnostics. mdpi.com |

Q & A

Basic Question: What are the standard protocols for synthesizing APN-Amine HCl, and how can its purity be validated?

Methodological Answer:

this compound synthesis typically involves converting the free amine to its hydrochloride salt. A validated protocol includes:

Reacting the amine with 1 M HCl in anhydrous ether under inert conditions.

Removing solvents via rotary evaporation.

Dissolving the residue in acetone for recrystallization.

Final purification via repeated solvent removal and drying under vacuum .

Purity validation requires analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.

- Mass Spectrometry (MS) for molecular weight verification .

Advanced Question: How can researchers resolve contradictions in reaction yields when using this compound as a PROTAC linker?

Methodological Answer:

Yield discrepancies in PROTAC synthesis often arise from variables such as:

- Stoichiometric imbalances : Optimize molar ratios of this compound to target proteins using titration experiments.

- Solvent polarity : Test polar (e.g., DMF) vs. non-polar (e.g., THF) solvents to assess solubility and reactivity.

- Catalyst efficiency : Compare copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with strain-promoted alternatives for click chemistry applications .

Controlled experiments with fractional factorial designs can isolate critical factors, while LC-MS/MS monitors intermediate formation .

Basic Question: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

Stability studies require:

pH titration assays : Monitor structural integrity via UV-Vis spectroscopy at wavelengths sensitive to amine protonation (e.g., 260–280 nm).

Kinetic analysis : Use HPLC to track degradation products over time at pH 3–10.

Thermogravimetric Analysis (TGA) : Assess thermal stability under acidic/basic conditions .

Documentation should follow ICH guidelines, emphasizing repeatability and statistical validation of degradation rates .

Advanced Question: How should researchers design experiments to investigate this compound’s role in copper-free click chemistry applications?

Methodological Answer:

For copper-free applications (e.g., in vivo protein labeling):

Reactivity screening : Test this compound with strained cyclooctynes (e.g., DBCO) in physiological buffers (PBS, pH 7.4).

Competitive assays : Compare reaction rates with traditional CuAAC using stopped-flow spectroscopy.

Biological validation : Use fluorescence microscopy to track conjugation efficiency in cell lysates vs. intact membranes .

Include controls for autofluorescence and non-specific binding. Data interpretation should address steric hindrance and solvent accessibility .

Basic Question: What are the best practices for reproducing this compound synthesis protocols from primary literature?

Methodological Answer:

Critical literature review : Identify peer-reviewed protocols with detailed experimental sections (e.g., solvent volumes, reaction times).

Stepwise replication : Follow exact conditions (temperature, inert atmosphere) and validate intermediate products via TLC or FTIR.

Troubleshooting : If yields diverge, check reagent purity (e.g., HCl concentration) and moisture content in solvents .

Cross-reference secondary sources (e.g., Med. Chem. Commun.) for methodological critiques .

Advanced Question: How can computational modeling enhance the understanding of this compound’s reaction mechanisms?

Methodological Answer:

Density Functional Theory (DFT) : Model the energy profiles of amine-HCl protonation and alkyne-azide cycloaddition.

Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in aqueous vs. organic media.

Docking studies : Predict binding affinities of this compound-derived PROTACs with E3 ligases .

Validate models with experimental kinetic data (e.g., Arrhenius plots) and publish workflows in open-access repositories .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Spill management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Refer to GHS hazard codes (H225, H319, H335) for emergency response planning .

Advanced Question: How can researchers address batch-to-batch variability in this compound’s performance as a bioconjugation reagent?

Methodological Answer:

Quality Control (QC) : Implement LC-MS for batch analysis to detect impurities (e.g., unreacted amine).

Standardization : Calibrate reaction conditions using internal standards (e.g., deuterated analogs).

Statistical Process Control (SPC) : Use control charts to monitor critical parameters (e.g., pH, temperature) .

Publish variability data in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.